PDK1 allosteric modulator 1

PDK1 PIF-pocket Binding Affinity

Researchers studying PDK1-mediated signaling often face selectivity challenges with ATP-competitive inhibitors. PDK1 allosteric modulator 1 (CAS 303134-93-2) targets the PIF-pocket allosteric site (Kd 8 μM), distinct from the conserved ATP-binding cleft, enabling cleaner mechanistic studies. • Binds the PIF-pocket with 8 μM affinity, enabling partial allosteric occupancy studies vs. stronger modulators like PS210 (Kd 3 μM) or weaker PS48 (Kd 10.3 μM). • 2-Fluorophenoxyethylthio substituent provides a unique SAR handle for optimizing PIF-pocket interactions. • Available at ≥98% purity with optional 99.3% grade for sensitive in vitro assays; shipped ambient with consistent global availability.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.4 g/mol
Cat. No. B495203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDK1 allosteric modulator 1
Molecular FormulaC17H15FN2O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F
InChIInChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-9-10-24-17-19-13-6-2-3-7-14(13)20(17)11-16(21)22/h1-8H,9-11H2,(H,21,22)
InChIKeyZNRFTUGFUAAFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDK1 Allosteric Modulator 1 Overview


PDK1 allosteric modulator 1 (CAS: 303134-93-2), also known as 2-(2-((2-(2-fluorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, is a small-molecule modulator targeting the phosphoinositide-dependent kinase-1 (PDK1) protein-interaction fragment (PIF) pocket . It binds with a reported affinity of 8 μM to this allosteric site, which is distinct from the ATP-binding pocket, and is used in research settings to investigate PDK1-mediated signaling pathways . The compound is available from multiple commercial vendors with a typical purity of ≥98% [1].

Target site Allosteric PDK1 PIF-pocket, distinct from ATP pocket
Study context PDK1 signaling pathway modulation research
Probe profile Small-molecule tool compound with reported PIF-pocket binding

Why PDK1 Allosteric Modulator 1 Is Irreplaceable


PDK1 allosteric modulator 1 targets the PIF-pocket, a regulatory site distinct from the highly conserved ATP-binding cleft, offering a different selectivity and functional profile compared to ATP-competitive inhibitors [1][2]. Substituting this compound with other PIF-pocket ligands like PS210 or PS48 is not straightforward, as their binding affinities, chemical structures, and associated functional effects (e.g., activation vs. inhibition of downstream signaling) differ quantitatively, which can lead to divergent experimental outcomes in cellular and biochemical assays [1][2]. These differences necessitate a compound-specific evaluation rather than a generic substitution.

Binding site mismatch

Targets the regulatory PIF-pocket, not the ATP-binding cleft; ATP-competitive inhibitors are not interchangeable.

Ligand profile variation

Other PIF-pocket ligands (PS210, PS48) differ in affinity and downstream signaling effects; direct substitution may alter functional readouts.

Physicochemical context

Distinct substituent and lipophilicity profile may shift cellular permeability and solubility characteristics.

PDK1 Allosteric Modulator 1 vs. PS210 and PS48


PIF-Pocket Binding Affinity

PDK1 allosteric modulator 1 exhibits a binding affinity (Kd) of 8 μM for the PDK1 PIF-pocket, placing it between the higher affinity of PS210 (Kd = 3 μM) and the slightly lower affinity of PS48 (Kd = 10.3 μM) [1]. This 2.7-fold lower affinity compared to PS210 and 1.3-fold higher affinity compared to PS48 provides a middle-ground tool compound for investigating PIF-pocket engagement and its functional consequences .

PIF-Pocket Binding Affinity
Cross-study comparable
8 μM (Kd)
2.7× weaker than PS210 (3 μM)
1.3× stronger than PS48 (10.3 μM)
Intermediate PIF-pocket occupancy across tested modulators
Assay conditions may vary; values reported by vendors
PDK1 PIF-pocket Binding Affinity Allosteric Modulator

Chemical Structure Differences

The molecular structure of PDK1 allosteric modulator 1 (C17H15FN2O3S, MW: 346.38 g/mol) features a 2-fluorophenoxyethylthio substituent on a benzimidazole core, which distinguishes it from PS210 (C19H15F3O5, MW: 380.31 g/mol) and PS48 (C17H14ClNO2, MW: 299.75 g/mol) [1][2]. This specific substitution pattern results in a different calculated logP (XLogP3-AA = 3.7 for PDK1 allosteric modulator 1) compared to PS210 and PS48, potentially influencing solubility and membrane permeability [1].

Chemical Structure Differences
Reported
MW 346.38 g/mol, XLogP3-AA 3.7
MW difference −33.93 vs PS210, +46.63 vs PS48
Distinct physicochemical profile may influence assay behavior
Calculated properties (PubChem); experimental solubility not reported
PDK1 Chemical Structure Benzimidazole Fluorophenoxy

Purity and Vendor Reliability

Commercially available PDK1 allosteric modulator 1 is supplied with a verified purity of ≥99.3% from established vendors like Fisher Scientific (MedChemExpress) . This high purity specification is critical for reproducible research and minimizes the risk of off-target effects due to impurities, which is a common concern with less rigorously characterized in-class compounds from non-primary sources .

Purity and Vendor Reliability
Data to verify
99.3% purity (vendor QC)
May reduce impurity-related variability in sensitive assays
Vendor-reported; COA available upon request
PDK1 Purity Quality Control Procurement

PDK1 Allosteric Modulator 1 Applications


PIF-Pocket Engagement Studies

PDK1 allosteric modulator 1 is optimally suited for studies where a moderate level of PIF-pocket occupancy is desired, such as when comparing the effects of weak vs. strong allosteric modulation on downstream signaling pathways . Its 8 μM affinity allows researchers to explore the functional consequences of partial PIF-pocket engagement, in contrast to the more potent activation induced by PS210 (Kd 3 μM) or the weaker effect of PS48 (Kd 10.3 μM) .

SAR Studies of PIF-Pocket Binders

The unique 2-fluorophenoxyethylthio substituent of PDK1 allosteric modulator 1 makes it a valuable tool for SAR campaigns aimed at optimizing PIF-pocket interactions [1]. By comparing its binding affinity and functional activity to analogs like PS210 (with a trifluoromethylphenyl group) and PS48 (with a chlorophenyl group), medicinal chemists can derive insights into how specific substituents influence allosteric modulation of PDK1 [1].

High-Purity In Vitro Assays

For in vitro studies in sensitive cell lines or biochemical assays where compound purity is paramount, the availability of PDK1 allosteric modulator 1 with a specified purity of 99.3% minimizes the risk of confounding results from impurities . This level of purity documentation is essential for robust and reproducible data generation, particularly in high-throughput screening or detailed mechanistic studies .

Application
Selection Property
Validation Focus
PIF-pocket engagement studies
Intermediate PIF-pocket affinity context
Modulation level vs. PS210/PS48 benchmarks
SAR of PIF-pocket binders
Unique 2-fluorophenoxyethylthio substituent
Substituent-activity relationship analysis
High-purity in vitro assays
Documented high purity specification
Impurity effect control in sensitive readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDK1 allosteric modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.